Nicotinic acid hydrazide, N-(2-pyridylmethylene)-
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Overview
Description
N’-[(1E)-2-Pyridinylmethylene]nicotinohydrazide is an organic compound with the molecular formula C12H10N4O. It is a derivative of nicotinic acid hydrazide and is characterized by the presence of a pyridine ring and a hydrazone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(1E)-2-Pyridinylmethylene]nicotinohydrazide can be synthesized through the condensation reaction between nicotinic acid hydrazide and 2-pyridinecarboxaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Nicotinic acid hydrazide+2-Pyridinecarboxaldehyde→N’-[(1E)-2-Pyridinylmethylene]nicotinohydrazide
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-2-Pyridinylmethylene]nicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[(1E)-2-Pyridinylmethylene]nicotinohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of N’-[(1E)-2-Pyridinylmethylene]nicotinohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its hydrazone linkage allows it to interact with biological macromolecules, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(2-Pyridinyl)ethylidene]nicotinohydrazide
- N’-[(1E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylene]nicotinohydrazide
- N’-[(1E)-(1-Methyl-1H-pyrrol-2-yl)methylene]nicotinohydrazide
Uniqueness
N’-[(1E)-2-Pyridinylmethylene]nicotinohydrazide is unique due to its specific structural features, such as the pyridine ring and hydrazone linkage, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different coordination behavior with metal ions and varying degrees of bioactivity .
Properties
Molecular Formula |
C12H10N4O |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-[(E)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N4O/c17-12(10-4-3-6-13-8-10)16-15-9-11-5-1-2-7-14-11/h1-9H,(H,16,17)/b15-9+ |
InChI Key |
COOCBOGUOCCDNY-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)C2=CN=CC=C2 |
solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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